

## Application Notes and Protocols for Intraperitoneal Injection of 4-Acetoxy Tamoxifen

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

4-Acetoxy-Tamoxifen is a synthetic, non-steroidal antiestrogen that is widely used in research to induce gene modifications in a temporally controlled manner in animals expressing Cre recombinase fused to a modified estrogen receptor (Cre-ER). The intraperitoneal (IP) injection of **4-Acetoxy Tamoxifen**, which is metabolized to the active form 4-hydroxytamoxifen (4-OHT), allows for systemic delivery and subsequent activation of Cre-ER recombinase, leading to the excision of loxP-flanked DNA sequences. This application note provides a detailed protocol for the preparation and intraperitoneal administration of **4-Acetoxy Tamoxifen** in mouse models.

# Signaling Pathway of 4-OHT-Induced Cre-ER Recombination

The mechanism of action for 4-OHT induced site-specific recombination is a well-established tool in molecular biology. The fusion protein Cre-ER, consisting of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor, remains inactive in the cytoplasm, complexed with heat shock proteins (Hsp). Upon binding of 4-OHT, the Cre-ER protein undergoes a conformational change, dissociates from the Hsp complex, and translocates into the nucleus. Inside the nucleus, Cre recombinase recognizes specific 34-bp loxP sites in the genomic DNA and mediates a site-specific recombination event, leading to the excision or inversion of the intervening DNA sequence.







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